molecular formula C8H7F2N B14808264 3,3-Difluoroindoline

3,3-Difluoroindoline

Cat. No.: B14808264
M. Wt: 155.14 g/mol
InChI Key: GVYCBLDMDQASQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoroindoline is a fluorinated derivative of indoline, a nitrogen-containing heterocyclic compound.

Synthetic Routes and Reaction Conditions:

    Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation: This method involves the transfer hydrogenation of 3,3-difluoro-3H-indoles using a chiral phosphoric acid as a Brønsted acid catalyst and Hantzsch ester as the hydrogen source.

    Reduction of 3,3-Difluoro-2-Oxindoles: Another method involves the reduction of 3,3-difluoro-2-oxindoles using a borane tetrahydrofuran complex.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Difluoroindoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of 3,3-difluoroindoline involves its interaction with specific molecular targets and pathways. . detailed studies on the specific molecular targets and pathways involved are limited.

Properties

Molecular Formula

C8H7F2N

Molecular Weight

155.14 g/mol

IUPAC Name

3,3-difluoro-1,2-dihydroindole

InChI

InChI=1S/C8H7F2N/c9-8(10)5-11-7-4-2-1-3-6(7)8/h1-4,11H,5H2

InChI Key

GVYCBLDMDQASQW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2N1)(F)F

Origin of Product

United States

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